Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate

Description

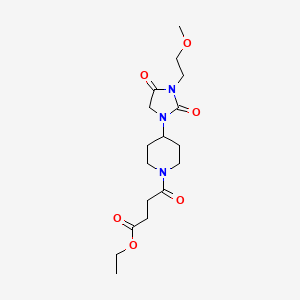

Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl moiety and an ethyl 4-oxobutanoate ester.

Properties

IUPAC Name |

ethyl 4-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-3-26-16(23)5-4-14(21)18-8-6-13(7-9-18)20-12-15(22)19(17(20)24)10-11-25-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZFSLALHMKDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate are currently unknown. This compound is a piperidine derivative, and piperidine-containing compounds are important synthetic fragments for designing drugs. They are present in more than twenty classes of pharmaceuticals.

Mode of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry. The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the target molecule.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes. The downstream effects would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. These properties would have a significant impact on the bioavailability of the compound.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities. The specific effects would depend on the compound’s targets and the biological context.

Biological Activity

Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 369.418 g/mol. The structure includes a piperidine ring and an imidazolidine moiety, which are known to contribute to various biological activities.

The precise mechanism of action for this compound remains largely unexplored. However, it is suggested that piperidine derivatives often interact with neurotransmitter systems and may exhibit effects on:

- Neurotransmission : Potential modulation of dopaminergic and serotonergic pathways.

- Immunomodulation : Some studies indicate that similar compounds can enhance immune responses .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives containing piperidine have shown effectiveness against various bacterial strains. Further research is necessary to evaluate the specific antimicrobial efficacy of this compound.

Cytotoxicity and Antitumor Activity

Research on related imidazolidine derivatives indicates potential cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound have demonstrated selective toxicity towards tumor cells while sparing normal cells .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-characterized. However, piperidine derivatives generally exhibit varied absorption rates and half-lives depending on their chemical structure. Future studies should focus on:

- Absorption : Evaluating bioavailability in vivo.

- Metabolism : Identifying metabolic pathways and potential active metabolites.

Comparison with Similar Compounds

Substituent Variations on Piperidine and Imidazolidinone Moieties

- Ethyl 4-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (CAS 1170504-81-0): Replaces the imidazolidinone group with a 1,3,4-thiadiazol ring.

- Ethyl 4-(4-((5-Cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 1421508-78-2): Substitutes the imidazolidinone with a cyanopyridinyloxy group. The cyano group introduces electron-withdrawing effects, which may alter metabolic stability or target binding .

Ethyl 4-Oxobutanoate Derivatives with Aromatic Substituents

- Ethyl 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutanoate (CAS 951887-20-0): Features a halogenated phenyl group instead of the piperidine-imidazolidinone complex.

- Ethyl 4-(4-Bromophenyl)-4-oxobutanoate (CAS 30913-86-1): A bromophenyl substituent provides steric bulk, which may hinder binding to flat enzymatic pockets compared to the flexible piperidine-imidazolidinone system .

Physicochemical Properties

*Predicted using computational tools (e.g., SwissADME).

Research Findings and Hypotheses

- Hypothetical Applications: The combination of a dioxoimidazolidinone (hydrogen-bond acceptor) and a methoxyethyl chain (flexible linker) may position the compound as a dual inhibitor of kinases and GPCRs, similar to risperidone derivatives () but with modified selectivity .

- Metabolic Stability :

The methoxyethyl group could reduce CYP450-mediated oxidation compared to halogenated analogues (), improving half-life .

Data Tables

Table 1: Structural Comparison of Key Analogues

Table 2: Predicted ADME Properties

| Property | Target Compound | Thiadiazol Analogue | Bromophenyl Analogue |

|---|---|---|---|

| LogP | 1.8 | 2.3 | 2.9 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | <0.01 |

| CYP2D6 Inhibition Risk | Moderate | High | Low |

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Step 1: Prioritize reaction conditions from analogous imidazolidinone syntheses. For example, adjust stoichiometry of the piperidine and imidazolidinone precursors based on kinetic studies (e.g., 1:1.2 molar ratio to drive equilibrium) .

- Step 2: Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilic substitution at the piperidine nitrogen, as demonstrated in similar esterification reactions .

- Step 3: Monitor reaction progress via TLC or HPLC, referencing retention times from ethyl ester derivatives in .

- Step 4: Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol, optimizing based on compound polarity .

Q. What analytical techniques are critical for structural validation?

Methodological Answer:

- FT-IR: Identify key functional groups (e.g., C=O stretching at ~1674 cm⁻¹ for imidazolidinone, ester C-O at ~1271 cm⁻¹) .

- NMR: Assign signals for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2CH3 in ¹H NMR) and piperidine protons (δ ~2.5–3.0 ppm) . Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Elemental Analysis: Confirm empirical formula (e.g., C19H28N3O6) with ≤0.3% deviation .

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How should solubility and stability be assessed for in vitro studies?

Methodological Answer:

- Solubility Screening: Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy to detect precipitation at 450 nm .

- Stability Profiling: Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak area ratios to fresh samples . Adjust storage to inert atmospheres if oxidation is observed (e.g., argon) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Fishing: Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding to enzymes like HIV-1 integrase or aldose reductase, based on structural analogs in and .

- Enzyme Assays: Test inhibitory activity against recombinant enzymes (e.g., HIV-1 integrase at 10–100 µM), using fluorescence polarization or gel electrophoresis .

- Cellular Uptake: Label the compound with a fluorescent tag (e.g., FITC) and quantify internalization in cell lines via flow cytometry .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Derivatization: Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethoxyethyl or halogens) using protocols from .

- Biological Testing: Compare IC50 values in antimicrobial assays (e.g., against S. aureus via microbroth dilution) to identify critical functional groups .

- Statistical Analysis: Apply QSAR models (e.g., CoMFA) correlating electronic (Hammett σ) and steric parameters with activity .

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, ¹³C NMR for carbonyl confirmation) to address ambiguous FT-IR or ¹H NMR peaks .

- Dynamic NMR: Perform variable-temperature experiments to detect conformational exchange in piperidine or imidazolidinone moieties .

- Reference Standards: Compare with spectral databases (e.g., SDBS) for similar piperidine-linked esters .

Q. What computational methods can predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (target ≤3 for optimal permeability), CYP450 inhibition, and plasma protein binding .

- Molecular Dynamics (MD): Simulate membrane permeation in lipid bilayers (e.g., POPC membranes) using GROMACS to assess blood-brain barrier penetration .

- Metabolite Prediction: Apply Meteor (Lhasa Ltd.) to identify probable Phase I/II metabolites, focusing on ester hydrolysis and imidazolidinone oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.